
2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride is a synthetic organic compound It is characterized by the presence of two p-fluorophenyl groups and a dimethylamine group attached to a propenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with a propenyl halide, followed by the introduction of p-fluorophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine or propenyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may target the double bond in the propenyl group, converting it to a saturated amine.
Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce saturated amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride
- 2-Propen-1-amine, 3,3-bis(p-methylphenyl)-N,N-dimethyl-, hydrochloride
Uniqueness
The presence of p-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the aromatic rings.
Properties
CAS No. |
21165-54-8 |
|---|---|
Molecular Formula |
C17H18ClF2N |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
3,3-bis(4-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F2N.ClH/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-11H,12H2,1-2H3;1H |
InChI Key |
RSKJGHLGGFOENO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


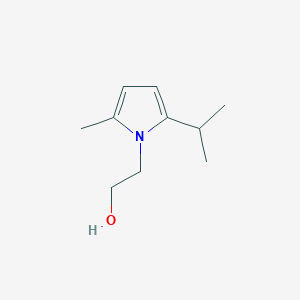

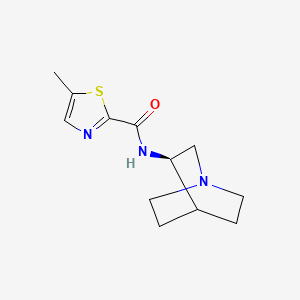
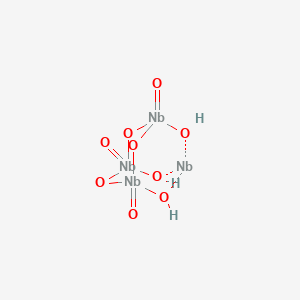
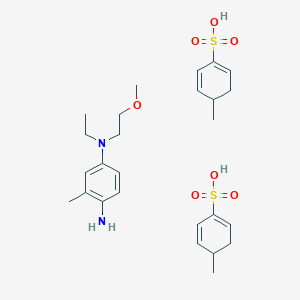
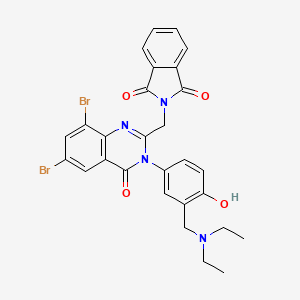




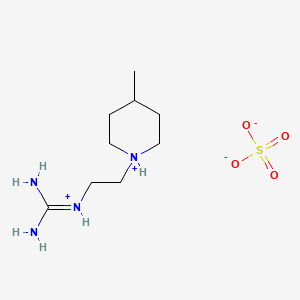
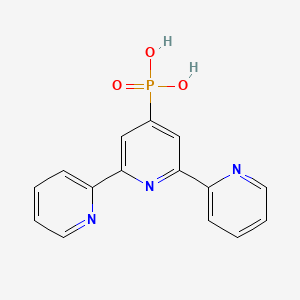
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)

